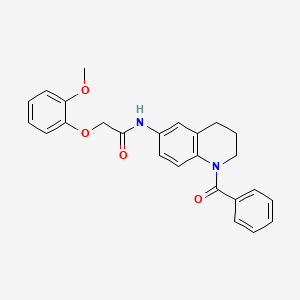![molecular formula C22H26N2O4 B6562186 N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091184-58-5](/img/structure/B6562186.png)
N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide, commonly referred to as PMP-POM, is a derivative of an organic compound that has been used in various scientific applications. PMP-POM is a versatile compound that has been used in a variety of fields, from biomedical research to chemical synthesis. PMP-POM has been used to study the structure and function of proteins, as well as for the development of drugs and other medicinal agents.
Mechanism of Action
PMP-POM is believed to interact with proteins through hydrogen bonding and hydrophobic interactions. It is thought to bind to the active sites of proteins, which can alter their structure and function. PMP-POM can also interact with other organic molecules, such as peptides and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
PMP-POM has been shown to have a variety of biochemical and physiological effects. In studies, it has been found to inhibit the activity of enzymes, as well as to induce changes in gene expression. Additionally, PMP-POM has been shown to have an anti-inflammatory effect and to reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The main advantage of using PMP-POM in laboratory experiments is its versatility. It can be used in a variety of applications, from protein structure and function studies to drug development. Additionally, PMP-POM is relatively easy to synthesize and can be used in a wide range of concentrations. The main limitation of PMP-POM is that it is not very stable and can be broken down by light and air.
Future Directions
The use of PMP-POM in scientific research is still in its early stages. There are a number of potential future directions for the use of PMP-POM. These include the development of new drugs and other medicinal agents, the study of enzyme kinetics, the development of new catalysts, and the study of protein structure and function. Additionally, PMP-POM could be used in the synthesis of other organic compounds, such as peptides and nucleic acids. Finally, PMP-POM could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
PMP-POM is synthesized by reacting 4-phenyloxan-4-ylmethyl ethanediamide with 2-methoxy-5-methylphenyl bromide. The reaction is carried out in an organic solvent at room temperature. The resulting product is a white crystalline solid that is soluble in organic solvents. The synthesis of PMP-POM is relatively simple and can be completed in a few hours.
Scientific Research Applications
PMP-POM has been used in a wide range of scientific research applications. It has been used to study the structure and function of proteins, as well as for the development of drugs and other medicinal agents. PMP-POM has also been used in the synthesis of other organic compounds, such as peptides and nucleic acids. Additionally, PMP-POM has been used in the study of enzyme kinetics and the development of new catalysts.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-16-8-9-19(27-2)18(14-16)24-21(26)20(25)23-15-22(10-12-28-13-11-22)17-6-4-3-5-7-17/h3-9,14H,10-13,15H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAUTRNZWYWJDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6562109.png)
![7,8-dimethoxy-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562117.png)
![7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562119.png)
![8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562123.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6562134.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562147.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562149.png)
![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6562159.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6562170.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562178.png)
![N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562182.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6562204.png)
![N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562217.png)
